Cyclooctene, 5-methyl-
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Overview
Description
Cyclooctene, 5-methyl- is an organic compound with the molecular formula C10H18 It is a derivative of cyclooctene, a cycloalkene with an eight-membered ring structure The presence of a methyl group at the 5-position distinguishes it from other cyclooctene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctene, 5-methyl- typically involves the functional derivatization of cyclooctene. One common method is the ring-closing metathesis reaction, which utilizes a ruthenium-based catalyst to form the eight-membered ring from a suitable diene precursor . Another approach involves the use of transition metal catalysts to introduce the methyl group at the 5-position, followed by purification and characterization of the product .
Industrial Production Methods
Industrial production of cyclooctene, 5-methyl- often employs catalytic processes to ensure high yields and purity. The use of metal complex catalysts or zeolite-based catalysts facilitates the oligomerization of ethylene, leading to the formation of the desired compound . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclooctene, 5-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst, converting the double bond to a single bond.
Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage reactions.
Reduction: Hydrogen gas and palladium or platinum catalysts are typically employed for reduction reactions.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Dicarboxylic acids and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized cyclooctene derivatives with different substituents at the 5-position.
Scientific Research Applications
Cyclooctene, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high molecular weight polymers. These polymers have applications in materials science and engineering.
Biology: The compound is utilized in bioorthogonal chemistry for bioconjugation and labeling of biomolecules. This enables precise manipulation and study of biological systems.
Mechanism of Action
The mechanism of action of cyclooctene, 5-methyl- involves its reactivity towards various reagents and catalysts. In oxidative cleavage reactions, the compound forms hydroperoxyalcohol intermediates, which further undergo Baeyer–Villiger oxidation to produce dicarboxylic acids . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Cyclooctene, 5-methyl- can be compared with other cyclooctene derivatives and cycloalkenes:
Cyclooctene: The parent compound with no methyl substitution.
Cyclodecene: A ten-carbon cycloalkene that also exists as cis and trans isomers.
Cyclohexene: A six-carbon cycloalkene with different reactivity and applications compared to cyclooctene derivatives.
The uniqueness of cyclooctene, 5-methyl- lies in its specific structural modification, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
13152-07-3 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
5-methylcyclooctene |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
NDEUHGLZVZJEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=CCC1 |
Origin of Product |
United States |
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